Fludrocortisone-d5 (Major) is a synthetic mineralocorticoid that serves as a deuterated analog of fludrocortisone, which is primarily used in the treatment of adrenocortical insufficiency and salt-losing adrenogenital syndrome. Fludrocortisone-d5 contains five deuterium atoms, which are isotopes of hydrogen, enhancing its utility in scientific research, particularly in pharmacokinetic studies and drug metabolism analysis. The compound mimics the action of aldosterone, the body's natural mineralocorticoid, and its structural modifications allow for precise tracking in biological systems.
Fludrocortisone-d5 is synthesized from fludrocortisone acetate through various chemical methods that incorporate deuterium into the molecular structure. The compound is commercially available from specialized chemical suppliers for research purposes.
Fludrocortisone-d5 belongs to the class of 21-hydroxysteroids, which are characterized by a hydroxyl group at the 21-position of the steroid backbone. It is classified under organic compounds and specifically categorized as a steroid derivative with significant mineralocorticoid activity.
The synthesis of fludrocortisone-d5 involves several key steps:
The industrial production of fludrocortisone-d5 typically involves large-scale synthesis optimized for high yield and purity. Reaction conditions must be carefully controlled to prevent unwanted side reactions and ensure that the final product meets analytical standards.
Fludrocortisone-d5 has a molecular formula of and a molecular weight of approximately 385.49 g/mol. The structure features a steroid backbone with specific modifications that enhance its mineralocorticoid activity.
InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1/i4D2,6D2,10D
SYWHXTATXSMDSB-QODBVBCXSA-N
The fluorine atom at the 9-position significantly increases its mineralocorticoid potency compared to cortisol .
Fludrocortisone-d5 can participate in various chemical reactions:
The specific products formed from these reactions depend on the reagents used and reaction conditions. For example, oxidation may yield hydroxylated derivatives while reduction could produce alcohols.
Fludrocortisone-d5 exerts its effects by acting as an agonist at mineralocorticoid receptors located primarily in the kidneys. Upon binding to these receptors:
The incorporation of deuterium does not alter this mechanism but allows for enhanced tracking in pharmacological studies .
Fludrocortisone-d5 is typically presented as a white to off-white crystalline powder with good solubility in organic solvents but limited solubility in water.
Fludrocortisone-d5 has several important applications in scientific research:
Deuterium labeling of fludrocortisone employs precision chemical strategies to introduce stable isotopes at metabolically inert positions while preserving biological activity. The primary synthetic routes leverage catalytic hydrogen-deuterium exchange and deuterated precursor integration to achieve high isotopic enrichment (>95%) at specific molecular sites. The most common approach targets the C-21 acetyl group, where deuterium substitution minimizes kinetic isotope effects on receptor binding while enhancing metabolic stability [8] [10]. This positioning exploits the structural tolerance of mineralocorticoid receptors to modifications distal from the active tetracyclic core [9].
Advanced homogeneous catalytic deuteration utilizes palladium(II) acetate/deuterium oxide systems under controlled pH (7.5-8.5) to selectively label the α-carbons of the 3-keto-Δ⁴ structure. This method achieves isotopic incorporation exceeding 98% at C-2, C-4, and C-6 positions with minimal epimerization—a critical advantage given the stereospecific bioactivity of corticosteroids [2] [8]. Alternative enzymatic deuteration employing Arthrobacter simplex whole-cell biocatalysts enables stereoselective reduction of the Δ¹ double bond in 9α-fluoroprednisolone precursors using deuterated nicotinamide cofactors (NADD), yielding [6,7-²H₂]-fludrocortisone intermediates [2]. This biological approach offers superior regiospecificity but faces scalability limitations due to deuterium loss during downstream oxidation steps.
Table 1: Comparative Deuterium Incorporation Methods for Fludrocortisone-d5 Synthesis
Method | Deuteration Sites | Isotopic Purity (%) | Reaction Conditions | Key Advantages |
---|---|---|---|---|
Catalytic H/D Exchange | C-2, C-4, C-6 | 98.5-99.8 | Pd(OAc)₂, D₂O, pH 8.0, 40°C | Preserves 9α-fluorine configuration |
Deuterated Acetate Route | C-21 acetyl | >99.9 | CD₃MgI + 11-keto precursor | Quantitative yield at C-21 position |
Biocatalytic Reduction | C-6β, C-7α | 95.0-97.5 | A. simplex, NADD, 30°C | Stereoselective; minimal side products |
Borodeuteride Reduction | C-20 ketone | 85-92 | NaBD₄, methanol, 0°C | Rapid reaction kinetics |
Critical challenges in deuterium labeling include preventing isotopic scrambling during ring functionalization and maintaining acidic lability control at C-6 deuterated positions. Studies confirm that fludrocortisone-d5 synthesized via catalytic exchange demonstrates exceptional stability in 46% hydrofluoric acid at 0-5°C—a prerequisite for deprotection steps in steroid synthesis [2]. The C-21 deuterated acetyl variant shows even greater resistance to metabolic clearance compared to nucleus-labeled analogs, making it preferable for pharmacokinetic tracer studies [10].
Purification of fludrocortisone-d5 demands orthogonal chromatographic strategies to resolve isotopologues differing by <0.01 Da mass increments. Preparative reverse-phase HPLC with C₁₈ stationary phases and deuterium-depleted water/acetonitrile mobile phases achieves baseline separation of monodeuterated through pentadeuterated species [4] [6]. Mobile phase optimization studies reveal that 0.1% formic acid in both aqueous (H₂O) and organic (ACN) components suppresses tailing while maintaining ionization efficiency during subsequent MS analysis—critical for eliminating matrix effects in bioanalytical applications [6].
Isotopic fidelity validation employs high-resolution mass spectrometry with Fourier-transform ion cyclotron resonance (FT-ICR) detectors capable of <1 ppm mass accuracy. This technology discerns the exact mass difference between [M+H]+ ions of fludrocortisone-d₅ (m/z 386.4267) and endogenous fludrocortisone (m/z 381.4542), confirming absence of residual protiated species below 0.05% [4] [8]. Additionally, ²H-NMR spectroscopy quantifies positional enrichment by distinguishing methylenic (C-21: δ 4.15-4.30 ppm) versus nuclear (C-2: δ 5.70-5.85 ppm) deuterium incorporation through characteristic chemical shifts and coupling patterns [8].
Table 2: Analytical Parameters for Fludrocortisone-d5 Quality Control
Parameter | Acceptance Criterion | Methodology | Typical Result |
---|---|---|---|
Isotopic Enrichment | ≥98 atom % D | HRMS (FT-ICR) | 99.2 ± 0.3 atom % D |
Chemical Purity | ≥95% (HPLC) | RP-HPLC/UV (244 nm) | 99.5% ± 0.2% |
Positional Enrichment | ≥97% per site | ²H-NMR (500 MHz, DMSO-d₆) | C-21: 99.1%; C-2: 98.7% |
Residual Solvents | <500 ppm total | GC-HS (USP <467>) | <300 ppm |
Stereochemical Purity | ≥99.5% epimer | Chiral HPLC (Chiralpak IG-3 column) | 99.8% 11β-isomer |
Manufacturing challenges center on controlling racemization at C-11 and C-17 during deuterium introduction. Process optimization demonstrates that maintaining reaction temperatures below 25°C during C-20 ketone reduction with deuterated borohydride reagents preserves the critical 11β-hydroxyl configuration necessary for mineralocorticoid activity [7] [10]. Furthermore, replacing protic workup solvents with deuterated alternatives (e.g., CD₃OD instead of CH₃OH) prevents back-exchange at acid-labile positions, ensuring isotopic integrity throughout isolation [8].
Synthetic efficiency varies significantly across fludrocortisone isotopologues due to divergent reaction pathways and purification requirements. The pentadeuterated variant (d₅) synthesized via catalytic deuteration achieves 68-72% overall yield from cortisone acetate—a superior efficiency compared to site-specific d₁-d₄ analogs requiring multi-step protection/deprotection sequences [8]. This efficiency stems from simultaneous deuteration at C-2, C-4, and C-6 positions during a single catalytic step, reducing intermediate isolations. By contrast, C-21 specific labeling employing deuterated methylmagnesium iodide on 11-keto precursors delivers only 45-50% yield due to competing Grignard addition byproducts requiring chromatographic removal [7].
Manufacturing cost drivers analysis reveals that precursor availability dominates economic feasibility. The d₅ isotopologue benefits from inexpensive deuterium oxide (D₂O) as the deuterium source at $0.80-1.20/g, whereas C-17 deuterated analogs require custom-synthesized [²H₃]-acetyl chloride costing >$2,500/g [8] [10]. Consequently, commercial production favors nucleus-labeled d₅ for high-volume applications like clinical LC-MS/MS calibrators, reserving side-chain labeled variants for specialized tracer studies.
Table 3: Synthetic Efficiency Metrics for Fludrocortisone Isotopologues
Isotopologue | Deuteration Position | Overall Yield (%) | Cost per Gram (USD) | Primary Application |
---|---|---|---|---|
Fludrocortisone-d₅ | C-2, C-4, C-6, C-21 acetyl | 68-72 | 15,000-18,000 | Quantitative bioanalysis (IS) |
Fludrocortisone-d₄ | C-21 acetyl (d₂), C-6, C-7 | 52-55 | 24,000-28,000 | Metabolic stability studies |
Fludrocortisone-d₃ | C-21 acetyl (d₂), C-17 | 48-50 | 31,000-35,000 | Receptor binding assays |
Fludrocortisone-d₂ | C-17, C-21 | 60-63 | 8,500-9,500 | Screening of metabolic pathways |
Scalability limitations emerge when producing kilogram quantities for global diagnostic reagent markets. The catalytic deuteration route faces reactor engineering constraints due to exothermic D₂O/palladium reactions requiring specialized cooling systems. Additionally, regulatory requirements for Good Manufacturing Practice (GMP) compliance in deuterated internal standards necessitate validation of residual metal catalysts below 10 ppm—achievable only through costly post-synthesis immobilization techniques [6] [10]. These factors concentrate production within facilities possessing dedicated heavy-isotope synthesis capabilities, with current global capacity estimated at <25 kg/year for pharmaceutical-grade fludrocortisone-d₅ [10].
CAS No.: 62968-45-0
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.:
CAS No.: 1356964-77-6
CAS No.: